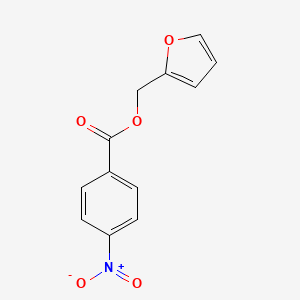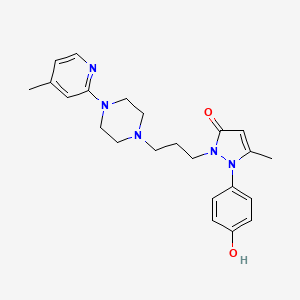
2-Methyl-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, natural products, and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-imidazol-4-one typically involves the condensation of a diketone with an amidine or guanidine under basic conditions. One common method is the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazol-4-one .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The scalability of these methods allows for the efficient production of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-4H-imidazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the carbonyl group and the nitrogen atoms in the ring structure .
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon adjacent to the carbonyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-4H-imidazol-4-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The compound can act as a proteasome modulator, influencing protein degradation pathways. Additionally, its presence as an AGE suggests its involvement in glycation processes, which can impact cellular function and health .
Vergleich Mit ähnlichen Verbindungen
Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.
Histidine: An amino acid that contains an imidazole ring, similar to the imidazolone structure.
Creatinine: A waste product in the body that also features an imidazolone ring
Uniqueness: 2-Methyl-4H-imidazol-4-one is unique due to its specific substitution pattern and its ability to participate in a variety of chemical reactions. Its applications in medicinal chemistry and its role as an AGE further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
110064-77-2 |
|---|---|
Molekularformel |
C4H4N2O |
Molekulargewicht |
96.09 g/mol |
IUPAC-Name |
2-methylimidazol-4-one |
InChI |
InChI=1S/C4H4N2O/c1-3-5-2-4(7)6-3/h2H,1H3 |
InChI-Schlüssel |
TUYLBWPJHXNJBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)


![ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate](/img/structure/B12912690.png)

![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)








